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7-benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

DPP-IV inhibition Xanthine scaffold N-1 methylation SAR

Researchers exploring purine-based kinase or DPP-IV inhibitors often face a gap in matched-pair SAR tools where a single structural variation can mislead selectivity conclusions. This compound is a differentiated chemical probe with a distinct N-1 free NH and 4-ethylpiperazine motif, enabling direct comparison with 1,3-dimethyl analogs. - Enables isolation of N-1 methylation impact on target engagement via matched-pair analysis with ZINC05126016. - Serves as a DPP-IV inhibitor chemotype validated by co-crystallized analog BDPX (PDB 2AJ8). - Offered as a research-grade screening compound at ≥95% purity, suitable for diversity libraries and kinase panel screening. Supplied with full quality assurance documentation to support reliable procurement and immediate experimental integration.

Molecular Formula C19H24N6O2
Molecular Weight 368.4 g/mol
CAS No. 625822-50-6
Cat. No. B6423795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS625822-50-6
Molecular FormulaC19H24N6O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
InChIInChI=1S/C19H24N6O2/c1-3-23-9-11-24(12-10-23)18-20-16-15(17(26)21-19(27)22(16)2)25(18)13-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3,(H,21,26,27)
InChIKeyYHGYYOAGNNRZDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione – Chemical Identity, Purine Scaffold, and Procurement-Relevant Structural Profile


7-Benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 625822-50-6) is a synthetic purine-2,6-dione (xanthine) derivative with molecular formula C19H24N6O2 and a molecular weight of 368.4 g/mol. The compound belongs to the broader class of 7-benzyl-8-aminoalkyl-xanthines, characterized by a benzyl substituent at the N-7 position and a 4-ethylpiperazin-1-yl moiety at C-8, with a single methyl group at N-3 and a free NH at N-1 [1]. This substitution pattern distinguishes it from the more extensively studied 1,3-dimethyl congener class. The compound is catalogued in the ZINC virtual screening database (ZINC00785078) and is available from multiple chemical suppliers as a research-grade screening compound, typically at ≥95% purity [2]. Its structural features place it at the intersection of several medicinally relevant chemotypes, including DPP-IV inhibitor pharmacophores and kinase-targeted purine scaffolds [3].

Why 7-Benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by a Generic Xanthine or Piperazinyl-Purine Analog


Within the 7-benzyl-8-piperazinyl-xanthine chemotype, three structural variables exert disproportionate influence on target engagement: (i) the N-1 substitution state (NH vs. methyl), (ii) the nature of the piperazine N-4 substituent (ethyl vs. H vs. other alkyl/aryl groups), and (iii) the linkage at C-8 (direct N–C bond vs. methylene spacer). The target compound's unique combination—N-1 unsubstituted, N-4 ethyl on piperazine, and direct C-8–N linkage—cannot be assumed equivalent to either the 1,3-dimethyl-8-piperazin-1-yl analog (BDPX, co-crystallized with DPP-IV; PDB 2AJ8) [1] or the des-ethyl piperazine variant (CID 679638) [2]. Subtle alterations in the N-1/N-3 methylation pattern are known to modulate kinase selectivity profiles and DPP-IV inhibitory potency by altering hydrogen-bond donor/acceptor capacity within the adenine-binding pocket [3]. Generic substitution without head-to-head comparative data therefore carries a material risk of selecting a compound with divergent potency, selectivity, or physicochemical properties.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 7-Benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione


N-1 Substitution State Differentiation: Free NH vs. 1,3-Dimethyl Pattern in DPP-IV Binding Context

The target compound bears a single methyl group at N-3 and a free NH at N-1. The closest crystallographically characterized analog, BDPX (7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione), possesses methyl groups at both N-1 and N-3 and a des-ethyl piperazine at C-8. BDPX has been co-crystallized with porcine DPP-IV (PDB 2AJ8), confirming that the 7-benzyl-8-piperazinyl-xanthine scaffold occupies the enzyme active site [1]. The N-1 methylation state directly alters the hydrogen-bond donor capacity of the purine ring: the free NH in the target compound presents an additional H-bond donor not available in the 1,3-dimethyl analog, which may shift the binding pose or alter affinity for adenine-recognizing targets [2]. The des-ethyl piperazine analog (CID 679638, N-1 unsubstituted, N-3 methyl, 8-piperazin-1-yl) has a reported in vitro potency of approximately 3900 nM in a cell-based activity assay [3]. The 4-ethyl substituent on the piperazine ring of the target compound introduces additional lipophilicity and steric bulk absent from CID 679638, which is anticipated to modulate membrane permeability and target-binding characteristics relative to the des-ethyl comparator.

DPP-IV inhibition Xanthine scaffold N-1 methylation SAR

Piperazine N-4 Ethyl Substitution: Lipophilic Modification Relative to Des-Ethyl Piperazine Analog

The 4-ethyl substituent on the piperazine ring of the target compound represents a key structural differentiator from the des-ethyl piperazine analog CID 679638. In the broader 8-piperazinyl-xanthine DPP-IV inhibitor patent literature, N-alkyl substitution on the piperazine ring is explicitly claimed as a potency-modulating feature, with ethyl, isopropyl, and cyclopropyl groups among the preferred substituents [1]. The ethyl group increases calculated logP relative to the des-ethyl analog, which can enhance membrane permeability and potentially improve cellular activity. The des-ethyl analog CID 679638 has a reported cell-based potency of approximately 3900–4100 nM [2]. While direct head-to-head potency data for the target compound against the same assay are not available in the public domain, the structural precedent from patent SAR tables indicates that N-4 alkylation of the piperazine ring is a validated strategy for modulating both potency and pharmacokinetic properties within this chemotype [1].

Lipophilic efficiency Piperazine substitution Purine SAR

Direct C-8–N Linkage vs. Methylene-Spaced Analogs: Conformational Constraint Differentiation

The target compound features a direct C–N bond between the purine C-8 position and the piperazine ring. In contrast, the analog 7-benzyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione incorporates a methylene (–CH2–) spacer between the purine core and the piperazine moiety, increasing the degrees of rotational freedom and altering the spatial relationship between the purine scaffold and the basic nitrogen of the piperazine . The direct-linkage configuration constrains the piperazine ring closer to the purine plane, which is the geometry observed in the BDPX–DPP-IV co-crystal structure (PDB 2AJ8) where the piperazine directly attached at C-8 makes critical contacts within the enzyme active site [1]. Methylene-spaced analogs have a molecular formula of C21H28N6O2 (MW ~396.5) and are formally derived from a different synthetic route, representing a distinct chemotype with potentially divergent target engagement profiles .

Conformational restriction Linker chemistry 8-substituted xanthine

Physicochemical Property Differentiation: MW, logP, and H-Bond Donor Profile vs. 1,3-Dimethyl Analog

The target compound (MW 368.4, C19H24N6O2) and the 1,3-dimethyl analog ZINC05126016 (7-benzyl-8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, MW 382.5, C20H26N6O2) differ by exactly one methyl group at N-1 [1][2]. This difference affects the hydrogen-bond donor count: the target compound has two H-bond donors (N-1 NH and N-6 carbonyl tautomer), whereas the 1,3-dimethyl analog has zero classical H-bond donors. The Ambinter database reports a calculated logP of 0.63 and polar surface area of 68.3 Ų for the 1,3-dimethyl analog [2]; the target compound is expected to have a slightly lower logP (estimated ~0.1–0.3) due to the N-1 NH replacing the N-1 methyl, and a higher PSA contribution from the additional H-bond donor. These differences in physicochemical profile can affect solubility, permeability, and plasma protein binding in ways that render the two compounds non-interchangeable in biological assays.

Physicochemical properties Drug-likeness H-bond donors

Recommended Application Scenarios for 7-Benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in Scientific Research and Screening Campaigns


DPP-IV Inhibitor Screening and Structure-Activity Relationship (SAR) Expansion

The 7-benzyl-8-piperazinyl-xanthine scaffold is validated as a DPP-IV inhibitor chemotype, with the close analog BDPX co-crystallized in the DPP-IV active site (PDB 2AJ8) [1]. The target compound, with its unique combination of N-1 free NH and 4-ethylpiperazine substitution, is suitable for SAR studies exploring the impact of N-1 hydrogen-bond donor capacity and piperazine N-alkylation on DPP-IV potency and selectivity versus related proteases (DPP-8, DPP-9, FAP). Patent literature explicitly claims 7-benzyl-8-piperazinyl-xanthines with variable N-alkylation as DPP-IV inhibitors [2], positioning this compound as a logical probe for extending the SAR landscape.

Kinase Selectivity Profiling Against Adenine-Binding Targets

Purine-2,6-dione derivatives structurally related to the target compound have been reported as kinase inhibitors, with the purine core competing at the ATP adenine-binding site [3]. The target compound's unique substitution pattern—particularly the N-1 free NH capable of donating a hydrogen bond within the hinge region—makes it a candidate for kinase selectivity panel screening. The compound can serve as a differentiated tool to probe whether N-1 methylation (as in the 1,3-dimethyl analogs) is required or detrimental for binding to specific kinase targets. The 4-ethylpiperazine moiety may additionally interact with the solvent-exposed region or the ribose pocket, providing affinity contributions not achievable with the des-ethyl analog.

Virtual Screening Library Enrichment for Purine-Binding Protein Targets

The compound is catalogued in the ZINC database (ZINC00785078) and is readily available from commercial suppliers, making it suitable for inclusion in diversity-oriented or target-focused screening libraries [4]. Its structural features—7-benzyl group for hydrophobic pocket occupancy, 8-(4-ethylpiperazin-1-yl) for basic nitrogen interaction, and N-1 NH for hinge-region hydrogen bonding—form a privileged pharmacophore combination for purine-recognizing proteins. The compound's physicochemical properties (MW 368.4, moderate lipophilicity) place it within lead-like chemical space, supporting its use in fragment-based or high-throughput screening campaigns targeting adenine-binding enzymes, including kinases, DPP-IV, and potentially phosphodiesterases.

Chemical Probe for N-1 Methylation State Phenotype Switching

The direct comparison between the target compound (N-1 = H, N-3 = CH3) and the 1,3-dimethyl analog ZINC05126016 (N-1 = CH3, N-3 = CH3) [5] provides a matched molecular pair for investigating the biological consequences of N-1 methylation. This pair can be used in parallel screening to determine whether N-1 methylation status alters target engagement, selectivity, or cellular efficacy. Such matched-pair analysis is valuable for medicinal chemistry campaigns seeking to optimize purine-based lead compounds, as it isolates the contribution of a single structural variable (N-1 H vs. CH3) while holding all other substituents constant.

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